Cas no 754920-74-6 (2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol)

2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2,4-dichloro-6-[[(1-methylethyl)amino]methyl]-
- 2,4-Dichloro-6-((isopropylamino)methyl)phenol
- 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol
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- Inchi: 1S/C10H13Cl2NO/c1-6(2)13-5-7-3-8(11)4-9(12)10(7)14/h3-4,6,13-14H,5H2,1-2H3
- InChI Key: OLUNVYZPMYZIHT-UHFFFAOYSA-N
- SMILES: C1(O)=C(CNC(C)C)C=C(Cl)C=C1Cl
2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006998-1g |
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
Enamine | EN300-164513-10.0g |
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 10g |
$3191.0 | 2023-06-08 | ||
Ambeed | A1053576-1g |
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 95% | 1g |
$541.0 | 2024-04-17 | |
Enamine | EN300-164513-2.5g |
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 2.5g |
$1454.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424400-50mg |
2,4-Dichloro-6-((isopropylamino)methyl)phenol |
754920-74-6 | 95% | 50mg |
¥13478.00 | 2024-07-28 | |
Enamine | EN300-164513-5000mg |
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 5000mg |
$1199.0 | 2023-09-22 | ||
Enamine | EN300-164513-2500mg |
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 2500mg |
$810.0 | 2023-09-22 | ||
Enamine | EN300-164513-0.5g |
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-164513-0.1g |
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol |
754920-74-6 | 0.1g |
$653.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424400-500mg |
2,4-Dichloro-6-((isopropylamino)methyl)phenol |
754920-74-6 | 95% | 500mg |
¥15396.00 | 2024-07-28 |
2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol Related Literature
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol
Introduction to 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol (CAS No. 754920-74-6)
2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol, identified by the Chemical Abstracts Service Number (CAS No.) 754920-74-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phenolic derivatives, characterized by its structural motifs of chloro and amine substituents, which contribute to its versatile reactivity and potential applications in medicinal chemistry. The presence of a propylamine side chain further enhances its functional diversity, making it a valuable intermediate in the synthesis of biologically active molecules.
The chemical structure of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, and an N-methylpropylamine group attached to the 6-position hydroxyl group. This arrangement imparts unique electronic and steric properties, enabling the compound to participate in various chemical transformations such as nucleophilic aromatic substitution, condensation reactions, and metal coordination. These characteristics have positioned it as a key building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in phenolic compounds due to their broad spectrum of biological activities. The halogenated phenols, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. Among these, 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol has emerged as a promising candidate for further exploration due to its structural features that suggest potential interactions with biological targets. Specifically, the chlorine atoms can serve as anchors for hydrogen bonding or metal coordination, while the amine group can engage in salt formation or participate in coordination chemistry.
One of the most compelling aspects of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol is its utility as a precursor in the synthesis of more complex molecules. For instance, it can be transformed into Schiff bases by condensation with aldehydes or ketones, which are known for their pharmacological properties. Additionally, the compound can undergo reduction or oxidation reactions to yield derivatives with different functional groups, expanding its synthetic utility. These transformations make it an attractive scaffold for medicinal chemists seeking to develop new drugs.
The pharmacological potential of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol has been explored in several preclinical studies. Researchers have investigated its effects on enzymes such as tyrosinase and laccase, which are involved in various metabolic pathways. Preliminary findings suggest that this compound may exhibit inhibitory activity against these enzymes, potentially leading to applications in treating conditions related to oxidative stress or metabolic disorders. Furthermore, its ability to form coordination complexes with transition metals has opened up avenues for studying its role in metalloprotein interactions and catalytic processes.
The synthesis of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol typically involves multi-step organic reactions starting from commercially available aromatic precursors. A common synthetic route includes chlorination of a hydroxyl-substituted benzene derivative followed by nucleophilic substitution with propylamine. Optimization of reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the final product.
In conclusion, 754920-74-6 represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications for halogenated phenols, 754920-74-6 is likely to play an increasingly important role in drug discovery and molecular medicine.
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